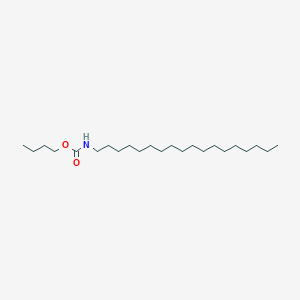
Butyl octadecylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl octadecylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields due to their stability and versatility. This compound, in particular, is known for its unique structural properties, which make it valuable in different industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl octadecylcarbamate typically involves the reaction of octadecylamine with butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction can be represented as: [ \text{C}4\text{H}9\text{OCOCl} + \text{C}{18}\text{H}{37}\text{NH}_2 \rightarrow \text{C}4\text{H}9\text{OCO}\text{NH}\text{C}{18}\text{H}{37} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents like dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Butyl octadecylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acids or bases, it can hydrolyze to yield octadecylamine and butanol.
Oxidation: Though less common, oxidation can occur under strong oxidative conditions, leading to the formation of corresponding amides and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Octadecylamine and butanol.
Oxidation: Corresponding amides and alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of prodrugs.
Industry: Utilized in the production of specialty polymers and coatings due to its hydrophobic nature and ability to form stable films.
Wirkmechanismus
The mechanism of action of butyl octadecylcarbamate largely depends on its application. In drug delivery, for instance, it acts by forming a stable bond with the active drug molecule, protecting it from premature degradation. Upon reaching the target site, the carbamate bond is cleaved, releasing the active drug. The molecular targets and pathways involved vary based on the specific application but often include interactions with enzymes or receptors that facilitate the release of the active compound.
Vergleich Mit ähnlichen Verbindungen
Butyl carbamate: A simpler carbamate with similar protective properties but less hydrophobicity.
Octadecyl carbamate: Shares the long alkyl chain, providing similar hydrophobic characteristics but lacks the butyl group.
Methyl octadecylcarbamate: Similar structure but with a methyl group instead of butyl, affecting its solubility and reactivity.
Uniqueness: Butyl octadecylcarbamate stands out due to its combination of a long hydrophobic chain and a butyl group, which provides a unique balance of solubility, stability, and reactivity. This makes it particularly useful in applications requiring both hydrophobic interactions and ease of removal or modification.
Eigenschaften
CAS-Nummer |
38428-48-7 |
|---|---|
Molekularformel |
C23H47NO2 |
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
butyl N-octadecylcarbamate |
InChI |
InChI=1S/C23H47NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-23(25)26-22-6-4-2/h3-22H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
KYXRWOMOJKXLCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


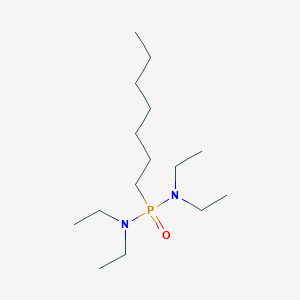
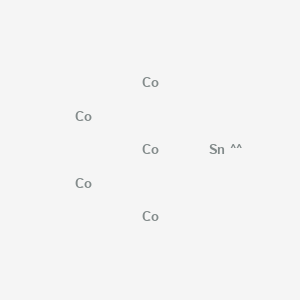


![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)

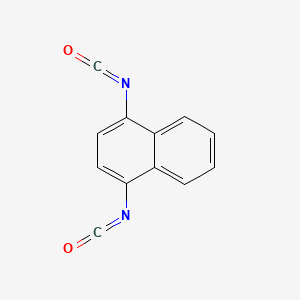
![3-(diethylamino)-1-[7-[3-(diethylamino)propanoyl]-9H-xanthen-2-yl]propan-1-one;dihydrochloride](/img/structure/B14663960.png)
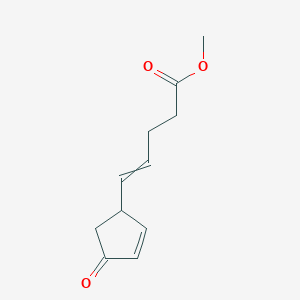

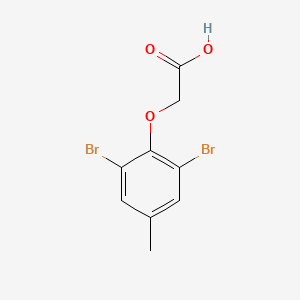

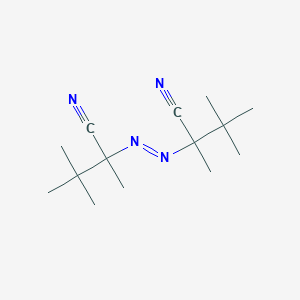
![4-methoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14663998.png)
